molecular formula C8H9NO3S B13066695 5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide

5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide

Cat. No.: B13066695
M. Wt: 199.23 g/mol
InChI Key: NSPRPXLRDLRCCV-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide is an organic compound with the molecular formula C8H9NO3S It is a derivative of furan, a heterocyclic organic compound, and contains a dioxolane ring and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide typically involves the reaction of furan derivatives with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of a dioxolane ring by the condensation of the aldehyde group of the furan derivative with ethylene glycol . The resulting product is then treated with a thiocarbamide reagent to introduce the carbothioamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The dioxolane ring and carbothioamide group are key functional groups that contribute to its reactivity and interactions with other molecules. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests potential interactions with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-yl)furan-2-carbothioamide is unique due to the presence of both the dioxolane ring and the carbothioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)furan-2-carbothioamide

InChI

InChI=1S/C8H9NO3S/c9-7(13)5-1-2-6(12-5)8-10-3-4-11-8/h1-2,8H,3-4H2,(H2,9,13)

InChI Key

NSPRPXLRDLRCCV-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(O2)C(=S)N

Origin of Product

United States

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